3-(4-Methyl-benzylsulfanyl)-propionic acid
Overview
Description
“3-(4-Methyl-benzylsulfanyl)-propionic acid” is an organic compound containing a propionic acid group (-CH2CH2COOH), a methyl-benzyl group (C6H4-CH2-CH3), and a sulfanyl group (-SH). The presence of these functional groups suggests that this compound could participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable benzyl derivative with a compound containing the propionic acid and sulfanyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyl group is likely to contribute to the compound’s aromaticity, while the propionic acid group could make the compound acidic. The sulfanyl group might participate in hydrogen bonding .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The acid group might undergo reactions typical of carboxylic acids, such as esterification or amide formation. The sulfanyl group could be oxidized to a sulfonyl group, and the benzyl group might undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility could be affected by the polar carboxylic acid group and the less polar benzyl group. Its melting and boiling points would depend on the strength of the intermolecular forces .
Scientific Research Applications
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Suzuki–Miyaura Coupling
- Application: Organoboron reagents, which may include compounds similar to the one you mentioned, are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method: The process involves the use of a palladium catalyst and a base to couple organoboron compounds with organic halides .
- Results: This method is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
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Potential CETP Inhibitors
- Application: Sulfonic acid ester and benzenesulfonamide derivatives, which may include compounds similar to the one you mentioned, have been synthesized and bioassayed as potential inhibitors of cholesteryl ester transfer protein (CETP) .
- Method: Guided by pharmacophore and QSAR models for CETP inhibition, these compounds are synthesized and tested for their ability to inhibit CETP .
- Results: The most potent compound illustrated an IC50 of 3.4 μM .
- Hydrolysis Studies
- Application: Boronic acids and their esters, which may include compounds similar to the one you mentioned, are studied for their susceptibility to hydrolysis at physiological pH .
- Method: The kinetics of hydrolysis is dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH .
- Results: These findings are important when considering these boronic pinacol esters for pharmacological purposes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-9-2-4-10(5-3-9)8-14-7-6-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGBHTAZBLVTJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400759 | |
Record name | 3-(4-METHYL-BENZYLSULFANYL)-PROPIONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-benzylsulfanyl)-propionic acid | |
CAS RN |
78981-22-3 | |
Record name | 3-(4-METHYL-BENZYLSULFANYL)-PROPIONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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